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Compound of Interest

Compound Name:
N-(Azido-PEG3)-N-Fluorescein-

PEG3-acid

Cat. No.: B609449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-(Azido-PEG3)-N-
Fluorescein-PEG3-acid, a heterotrifunctional linker designed for advanced bioconjugation,

drug development, and molecular imaging applications.

Core Properties and Structure
N-(Azido-PEG3)-N-Fluorescein-PEG3-acid is a versatile molecule that incorporates three

distinct functional moieties connected by hydrophilic polyethylene glycol (PEG) spacers. This

unique structure enables the sequential or simultaneous conjugation of different molecular

entities.

Azide Group (-N₃): Allows for covalent attachment to alkyne-containing molecules via

copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide

cycloaddition (SPAAC), commonly known as "click chemistry".[1] This reaction is highly

specific and bioorthogonal, meaning it does not interfere with native biological functional

groups.

Fluorescein Dye: A widely used green fluorescent label that allows for the tracking and

visualization of the conjugated molecule in applications such as fluorescence microscopy,

flow cytometry, and immunofluorescence assays.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b609449?utm_src=pdf-interest
https://www.benchchem.com/product/b609449?utm_src=pdf-body
https://www.benchchem.com/product/b609449?utm_src=pdf-body
https://www.benchchem.com/product/b609449?utm_src=pdf-body
https://en.wikipedia.org/wiki/Fluorescein_isothiocyanate
https://www.medchemexpress.com/5_6_-FITC.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carboxylic Acid (-COOH): Provides a reactive handle for forming a stable amide bond with

primary amine groups (-NH₂) present on proteins, peptides, or other biomolecules. This

reaction is typically facilitated by carbodiimide activators like EDC or uronium-based

reagents like HATU.[3][4]

PEG Linkers: The two PEG3 (triethylene glycol) spacers enhance the molecule's aqueous

solubility, reduce steric hindrance, and provide a flexible bridge between the conjugated

partners.[3]

This trifunctional nature makes the compound an ideal tool for building complex molecular

constructs, such as fluorescently labeled probes, antibody-drug conjugates (ADCs), and

PROTACs (Proteolysis Targeting Chimeras).[1]

Quantitative Data
The physicochemical and spectral properties of N-(Azido-PEG3)-N-Fluorescein-PEG3-acid
are summarized below. Data is compiled from various suppliers and general spectroscopic

information for fluorescein isothiocyanate (FITC), which is spectrally similar.

Property Value Reference(s)

Molecular Formula C₃₈H₄₅N₅O₁₃S [5][6]

Molecular Weight 811.85 g/mol (or 811.9 g/mol ) [3][6][7]

CAS Number 2100306-50-9 [5][6]

Purity Typically >96% or >98% [5][6]

Appearance Powder (color may vary) [8]

Excitation Maximum (Ex) ~485 - 495 nm [1][5][7][8]

Emission Maximum (Em) ~512 - 525 nm [1][5][7][8]

Solubility Soluble in DMSO, DMF [5]

Storage Conditions -20°C, protect from light [5]

Experimental Protocols
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The following sections provide detailed methodologies for the two primary conjugation

reactions involving this linker. These are generalized protocols and may require optimization

based on the specific properties of the molecules being conjugated.

Protocol 1: Azide-Alkyne Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed reaction between the linker's azide group and an

alkyne-functionalized molecule (e.g., a protein, nucleic acid, or small molecule).

Materials:

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

Alkyne-modified biomolecule

Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

Ascorbic Acid stock solution (5 mM, freshly prepared)

Triethylammonium acetate buffer (2 M, pH 7.0)

DMSO (anhydrous)

Inert gas (Argon or Nitrogen)

Methodology:

Preparation of Reactants:

Dissolve the alkyne-modified biomolecule in water or an appropriate buffer.

Prepare a stock solution of the N-(Azido-PEG3)-N-Fluorescein-PEG3-acid linker (e.g.,

10 mM in DMSO).

Reaction Setup:

In a suitable reaction vial, add the alkyne-modified biomolecule.

Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.
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Add DMSO to the reaction, followed by the azide linker stock solution. Vortex briefly to

mix. The final concentration of reactants should be optimized, but a slight excess of the

azide linker is common.

Catalyst Addition:

Add the required volume of 5 mM Ascorbic Acid stock solution to the mixture and vortex

briefly.

Purge the solution by bubbling with an inert gas (e.g., argon) for 30-60 seconds to remove

oxygen, which can interfere with the reaction.

Add the required amount of 10 mM Copper(II)-TBTA stock solution. Flush the vial

headspace with inert gas and cap tightly.

Incubation:

Vortex the mixture thoroughly.

Allow the reaction to proceed at room temperature overnight or for a specified time

(typically 4-16 hours), protected from light.

Purification:

The resulting fluorescently-labeled conjugate can be purified from excess reagents using

methods appropriate for the biomolecule, such as acetone/ethanol precipitation (for

DNA/oligonucleotides), size exclusion chromatography, or dialysis (for proteins).[7]

Protocol 2: Carboxylic Acid-Amine Coupling (Amide
Bond Formation)
This protocol details the activation of the linker's carboxylic acid group to react with a primary

amine on a target molecule using EDC and an optional N-hydroxysuccinimide (NHS) additive to

improve efficiency.

Materials:

N-(Azido-PEG3)-N-Fluorescein-PEG3-acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.medchemexpress.com/n-azido-peg3-n-fluorescein-peg3-acid.html
https://www.benchchem.com/product/b609449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amine-containing molecule (e.g., protein, peptide)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

(Optional) NHS (N-hydroxysuccinimide) or Sulfo-NHS

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

Coupling/Reaction Buffer (e.g., PBS, pH 7.2-7.5)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

Anhydrous DMF or DMSO

Methodology:

Preparation of Reactants:

Equilibrate all reagents to room temperature before use.

Prepare a stock solution of the N-(Azido-PEG3)-N-Fluorescein-PEG3-acid linker in

anhydrous DMF or DMSO.

Dissolve the amine-containing molecule in the Coupling Buffer.

Activation of Carboxylic Acid:

In a separate microfuge tube, dissolve the linker in Activation Buffer.

Add a 5-10 fold molar excess of EDC (and NHS, if used) to the linker solution.

Incubate for 15-30 minutes at room temperature to form the reactive NHS-ester

intermediate.

Coupling Reaction:

Add the activated linker solution to the amine-containing molecule solution. The final pH of

the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary

amines.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with

gentle mixing and protected from light.

Quenching:

Add Quenching Buffer (e.g., hydroxylamine to a final concentration of 10-50 mM) to the

reaction mixture and incubate for 15-30 minutes. This will hydrolyze any unreacted NHS-

ester, preventing non-specific reactions.

Purification:

Remove excess linker and byproducts using dialysis, size exclusion chromatography, or

another purification method suitable for the target molecule.

Visualized Workflows
The following diagrams illustrate the logical workflows for utilizing N-(Azido-PEG3)-N-
Fluorescein-PEG3-acid in bioconjugation experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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